N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
“N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carboxamide” is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide” typically involves multiple steps, including the formation of the bicyclic core, the introduction of the pyridin-3-yloxy group, and the attachment of the dimethoxyphenyl and carboxamide groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bicyclic structures with functional groups like pyridin-3-yloxy, dimethoxyphenyl, and carboxamide.
Uniqueness
The uniqueness of “N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[32
For detailed and specific information, consulting scientific literature, databases, and experts in the field would be necessary
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-19-7-3-6-18(20(19)27-2)23-21(25)24-14-8-9-15(24)12-17(11-14)28-16-5-4-10-22-13-16/h3-7,10,13-15,17H,8-9,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACOCHYVFARUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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